Product packaging for 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde(Cat. No.:CAS No. 19713-89-4)

3,4-Dimethyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B1269046
CAS No.: 19713-89-4
M. Wt: 123.15 g/mol
InChI Key: LRJDGBKOYYAJJF-UHFFFAOYSA-N
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Description

3,4-Dimethyl-1H-pyrrole-2-carbaldehyde (CAS 19713-89-4) is a versatile and privileged heterocyclic building block of significant interest in organic and medicinal chemistry . The pyrrole-2-carbaldehyde scaffold is a foundational structure found in a wide array of biologically active natural products and pharmaceutically relevant molecules . Its derivatives have been isolated from numerous natural sources, including fungi, plants, and microorganisms, and the well-known diabetes marker, pyrraline, also possesses this core skeleton . This compound serves as a key intermediate in the synthesis of more complex molecules. Its reactive aldehyde group is ideal for forming Schiff bases and acting as a ligand for coordinating metal ions, opening avenues for creating novel complexes with unique catalytic or biological properties . Research into this and related pyrrole-2-carbaldehyde derivatives is advancing through innovative synthetic methods, including catalytic oxidative annulation and biocatalytic routes using enzymatic CO2 fixation, highlighting its role in sustainable chemistry . As a high-value chemical building block, this compound is instrumental in constructing heterocyclic systems for applications in pharmaceuticals, agrochemicals, dyes, and materials science . The compound should be stored under an inert atmosphere at 2-8°C to maintain stability . Attention: This product is intended for research purposes and is For Research Use Only . It is not intended for human or veterinary diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO B1269046 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde CAS No. 19713-89-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethyl-1H-pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5-3-8-7(4-9)6(5)2/h3-4,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJDGBKOYYAJJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C1C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342193
Record name 3,4-dimethyl-1H-pyrrole-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19713-89-4
Record name 3,4-dimethyl-1H-pyrrole-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 3,4 Dimethyl 1h Pyrrole 2 Carbaldehyde and Analogs

Established Synthetic Routes to the Pyrrole-2-carbaldehyde Core

Vilsmeier-Haack Formylation of Pyrrole (B145914) Precursors

The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. organic-chemistry.orgjk-sci.com This reaction introduces a formyl group (-CHO) onto the pyrrole ring, typically at the most reactive, un-substituted position. For 3,4-dimethylpyrrole, the formylation occurs at the C2 position due to the directing effects of the methyl groups and the inherent reactivity of the pyrrole nucleus.

The reaction proceeds in three main stages. chemtube3d.com First, a reactive electrophile known as the Vilsmeier reagent, a chloroiminium ion, is formed in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃). chemtube3d.comwikipedia.org Next, the electron-rich 3,4-dimethylpyrrole acts as a nucleophile, attacking the Vilsmeier reagent in an electrophilic aromatic substitution reaction. jk-sci.com The final step involves the hydrolysis of the resulting iminium ion intermediate during aqueous workup to yield the desired 3,4-dimethyl-1H-pyrrole-2-carbaldehyde. wikipedia.orgorgsyn.org

The general procedure involves the slow addition of phosphorus oxychloride to N,N-dimethylformamide at a reduced temperature, followed by the addition of the 3,4-dimethylpyrrole substrate, often dissolved in a solvent like ethylene (B1197577) dichloride. orgsyn.org After a period of heating or reflux, the reaction mixture is carefully quenched with water or an aqueous base solution, such as sodium acetate (B1210297), to facilitate hydrolysis and afford the final aldehyde product. orgsyn.org

Table 1: Typical Reagents and Conditions for Vilsmeier-Haack Formylation

ParameterDescriptionTypical Reagents/Conditions
Pyrrole SubstrateThe starting electron-rich heterocycle.3,4-Dimethyl-1H-pyrrole
Formylating AgentSource of the formyl group.N,N-Dimethylformamide (DMF)
Activating AgentReacts with DMF to form the Vilsmeier reagent.Phosphorus oxychloride (POCl₃), Oxalyl chloride
SolventThe reaction medium.Ethylene dichloride, Dichloromethane
TemperatureReaction temperature range.0°C to reflux (e.g., 80°C) jk-sci.com
WorkupHydrolysis of the iminium intermediate.Aqueous sodium acetate or sodium carbonate solution orgsyn.org

Condensation Reactions Utilizing Pyrrole Derivatives and Aldehydes

Condensation reactions provide another pathway to substituted pyrrole-2-carbaldehydes and their analogs. One such method involves the ring transformation of other heterocyclic systems. For instance, various diarylpyrrole-2-carbaldehydes have been prepared by the acid-catalyzed ring transformation of arylfuran-2-carbaldehydes with anilines. researchgate.netasianpubs.org

A foundational method for pyrrole synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. semanticscholar.orgorientjchem.org While this method builds the core pyrrole ring rather than functionalizing it with an aldehyde, it is a crucial strategy for preparing the pyrrole precursors needed for subsequent formylation. The mechanism typically involves the formation of a double Schiff base intermediate, followed by cyclization and dehydration to form the aromatic pyrrole ring. semanticscholar.org

Furthermore, the chemical condensation of glucose and alkylamines under acidic conditions has been shown to produce N-substituted-5-methoxymethyl-2-formyl-pyrroles, demonstrating that pyrrole-2-carbaldehydes can be formed from non-pyrrolic precursors under relatively simple conditions. nih.gov

De Novo Synthesis Approaches

De novo strategies involve the construction of the pyrrole-2-carbaldehyde skeleton from acyclic or non-pyrrolic starting materials in a single or multi-step sequence.

Oxidative Annulation and C(sp³)–H to C=O Oxidation

An efficient de novo synthesis for pyrrole-2-carbaldehyde skeletons has been developed that features an oxidative annulation and a direct oxidation of a methyl C(sp³)–H bond to a carbonyl C=O bond. organic-chemistry.orgacs.orgnih.gov This method provides a significant advantage by avoiding the use of stoichiometric quantities of hazardous oxidants. acs.org The reaction utilizes a copper catalyst, iodine, and molecular oxygen as the terminal oxidant. organic-chemistry.org

The proposed mechanism involves several key steps. It is suggested that the reaction begins with the iodination of a ketone followed by a Kornblum oxidation to form a key glyoxal (B1671930) intermediate. lookchem.com This intermediate then undergoes condensation and cyclization steps, ultimately leading to the pyrrole ring. The final step is the selective oxidation of a methyl group already on the newly formed ring structure directly to the aldehyde, with mechanistic studies indicating that the aldehyde oxygen atom originates from molecular oxygen. organic-chemistry.orglookchem.com

Conversion from Aryl Methyl Ketones, Arylamines, and Acetoacetate (B1235776) Esters

The aforementioned oxidative annulation strategy is exemplified by the reaction between aryl methyl ketones, arylamines, and acetoacetate esters. organic-chemistry.orgnih.govacs.org This iodine/copper-mediated multicomponent reaction assembles the polysubstituted pyrrole ring and installs the aldehyde group in a cascade process. acs.org The reaction tolerates a wide variety of functional groups on the starting materials, including both electron-donating and electron-withdrawing groups, halogens, and heteroaryl moieties. organic-chemistry.org

Optimization studies have identified that the use of copper(II) chloride (CuCl₂) and iodine in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures (e.g., 100°C) under an oxygen atmosphere provides good yields of the desired pyrrole-2-carbaldehyde products. organic-chemistry.orglookchem.com This one-pot synthesis is scalable and offers a direct route to complex pyrroles that would otherwise require multi-step syntheses. acs.org

Table 2: Optimized Conditions for De Novo Pyrrole-2-carbaldehyde Synthesis

ComponentRoleExample Reagent/Condition
Starting MaterialsProvide the atoms for the pyrrole ring.Aryl methyl ketones, Arylamines, Acetoacetate esters organic-chemistry.org
CatalystMediates the oxidative coupling.Copper(II) chloride (CuCl₂) organic-chemistry.org
Co-oxidantParticipates in the annulation/oxidation cascade.Iodine (I₂) organic-chemistry.org
Terminal OxidantProvides the oxygen for the aldehyde group.Molecular Oxygen (O₂) organic-chemistry.org
SolventThe reaction medium.Dimethyl sulfoxide (DMSO) organic-chemistry.org
TemperatureReaction temperature.100°C organic-chemistry.org

Green Chemistry and Sustainable Synthetic Pathways

The development of environmentally benign synthetic methods is a central goal in modern chemistry. For the synthesis of this compound and its analogs, several approaches align with the principles of green chemistry.

The de novo synthesis via oxidative annulation is considered a greener alternative to many classical methods because it avoids stoichiometric amounts of hazardous oxidants and harsh reaction conditions, instead using molecular oxygen as the ultimate oxidizing agent. organic-chemistry.orgacs.orglookchem.com This increases the atom economy and reduces toxic waste.

Other green strategies in pyrrole synthesis that could be applied or adapted include the use of eco-friendly catalysts and solvents. For example, the Paal-Knorr synthesis of N-substituted pyrroles has been successfully performed using sodium dodecyl sulfate (B86663) (SDS) as a surfactant in water at room temperature, eliminating the need for volatile organic solvents. orientjchem.org Furthermore, novel approaches are exploring the use of renewable resources and energy sources. One study demonstrated the synthesis of medicinally relevant heterocyclic compounds using concentrated solar radiation as a clean energy source and natural, biodegradable catalysts like lemon juice. rsc.org Such methodologies highlight a promising direction for the future sustainable production of pyrrole derivatives.

One-Pot Conversion of Carbohydrates into Pyrrole-2-carbaldehydes

A practical and efficient one-pot method has been developed for converting carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes. nih.govresearchgate.net This process involves the reaction of a carbohydrate, such as D-glucose, with a primary amine in the presence of oxalic acid as a catalyst and dimethyl sulfoxide (DMSO) as the solvent. nih.govresearchgate.net The reaction is typically conducted at a moderate temperature of 90 °C. nih.gov This approach provides a direct route to highly functionalized pyrrole-2-carbaldehyde analogs, which serve as valuable intermediates for the synthesis of various natural products and functional materials. nih.govresearchgate.net The use of oxalic acid provides the optimal acidity for the reaction, avoiding the harsh conditions and long reaction times previously required for such transformations. nih.gov

The versatility of this one-pot method is demonstrated by its compatibility with various carbohydrates and primary amines, leading to a diverse range of N-substituted pyrrole-2-carbaldehyde derivatives. The yields for these conversions are moderate, typically ranging from 21-54%. nih.gov

Table 1: Examples of One-Pot Synthesis of N-Substituted Pyrrole-2-carbaldehydes from D-Glucose Data sourced from Adhikary et al., 2015. nih.gov

Primary AmineProductYield (%)
Benzylamine5-(Hydroxymethyl)-1-benzyl-1H-pyrrole-2-carbaldehyde53
2-Phenylethan-1-amine5-(Hydroxymethyl)-1-phenethyl-1H-pyrrole-2-carbaldehyde48
3-Phenylpropan-1-amine5-(Hydroxymethyl)-1-(3-phenylpropyl)-1H-pyrrole-2-carbaldehyde45
Glycine methyl esterMethyl 2-(2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)acetate41
L-Alanine methyl esterMethyl 2-(2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)propanoate51
L-Valine methyl esterMethyl 2-(2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)-3-methylbutanoate43

Modified Maillard Reactions and Biomass-Derived Precursors

The one-pot synthesis of pyrrole-2-carbaldehydes from carbohydrates and amines is considered a modified Maillard reaction. nih.gov The classical Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars that occurs with the application of heat, famously responsible for the browning of food. In a synthetic context, this reaction can be harnessed to produce pyrrole structures from biomass-derived precursors like glucose. nih.gov

The initial step involves the condensation of an alkylamine with the open-chain formyl group of a sugar like glucose. nih.gov A series of subsequent steps, including hydration, dehydration, Michael addition of the amine, and ring-closure, ultimately leads to the formation of the pyrrole ring. nih.gov The reaction between γ-amino acids and glucose has been shown to produce compounds like γ-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-butyric acid, highlighting the utility of this reaction for generating pyrrole-2-carbaldehyde derivatives. nih.gov This mild Maillard variant, using DMSO and oxalic acid, expeditiously produces the pyrrole-2-carbaldehyde skeleton, which can then be transformed into more complex molecules like pyrrole alkaloids. nih.govresearchgate.net

Synthesis of 3,4-Dimethyl-1H-pyrrole as a Key Intermediate

The synthesis of the target molecule, this compound, typically proceeds by first constructing the core 3,4-dimethyl-1H-pyrrole ring, which serves as a crucial intermediate. This intermediate is then functionalized in a subsequent step (e.g., via Vilsmeier-Haack formylation) to introduce the carbaldehyde group at the 2-position.

Diels-Alder Reactions for Pyrrole Ring Formation

An efficient, two-step synthesis for 3,4-dimethyl-1H-pyrrole has been reported that utilizes a Diels-Alder reaction as the key ring-forming step. acs.org This elegant approach involves the [4+2] cycloaddition of 2,3-dimethylbutadiene with sulfinylcarbamic acid methyl ester. acs.org The dienophile, sulfinylcarbamic acid methyl ester, is conveniently prepared in situ from the reaction of methyl carbamate (B1207046) with thionyl chloride and pyridine (B92270). acs.org The resulting cycloadduct, a dihydrothiazine-1-oxide derivative, is then converted to 3,4-dimethyl-1H-pyrrole in the subsequent step. acs.org While the aromatic character of pyrrole generally limits its utility as a diene in Diels-Alder reactions, this strategy builds the precursor ring which can then be aromatized to the desired pyrrole. nih.gov

Regioselective Functionalization Strategies

Achieving the desired substitution pattern on the pyrrole ring requires precise control over the regioselectivity of the reactions. For a molecule like this compound, strategies are needed to direct functionalization to specific positions, often by employing protecting groups and directed metalation techniques.

Generation of Lithiopyrrole-2-carbaldehyde Equivalents for 5-Substituted Derivatives

To introduce substituents at the C5 position of a pyrrole-2-carbaldehyde, a common strategy involves the generation of a 5-lithiated pyrrole species. Direct lithiation can be complicated by the acidic N-H proton and the reactive aldehyde. Therefore, a multi-step sequence involving protection, directed lithiation, and reaction with an electrophile is employed.

A representative procedure involves first protecting the pyrrole nitrogen, for instance with a tert-butoxycarbonyl (Boc) group, and protecting the aldehyde, for example as a dimethyl acetal. nih.gov The N-Boc-2-dimethoxymethyl-pyrrole can then be regioselectively deprotonated at the 5-position using a strong base like lithium diisopropylamide (LDA). nih.gov This generates a lithiopyrrole-2-carbaldehyde equivalent, which is a potent nucleophile. This lithiated intermediate can then be reacted with a suitable electrophile to install a variety of functional groups at the C5-position. nih.gov For example, quenching the intermediate with triisopropyl borate (B1201080) followed by acidic workup yields the corresponding 5-boronic acid derivative. nih.gov Subsequent deprotection of the aldehyde and the nitrogen furnishes the 5-substituted pyrrole-2-carbaldehyde.

Alkylation Reactions for Substituted Pyrrole-2-carbaldehydes

Alkylation reactions are a direct method for introducing alkyl groups onto the pyrrole ring. Friedel-Crafts type alkylations have been successfully used to synthesize 4-substituted-pyrrole-2-carbaldehyde compounds. organic-chemistry.org In this reaction, an alkylating agent, such as an alkyl halide, is reacted with a pyrrole derivative in the presence of a Lewis acid catalyst like aluminum chloride. organic-chemistry.org

Interestingly, the position of alkylation on the pyrrole-2-carbaldehyde ring can be controlled by the reaction time, allowing for selective synthesis of different isomers. pharmaguideline.com When pyrrole is first formylated and then subjected to Friedel-Crafts alkylation with 2-chloro-2-methylpropane, the reaction time dictates whether the kinetic or thermodynamic product is formed. pharmaguideline.com Shorter reaction times favor the formation of the 4-tert-butyl isomer, while longer reaction times allow for equilibration to the more stable 5-tert-butyl isomer. pharmaguideline.com

Table 2: Kinetic vs. Thermodynamic Control in Friedel-Crafts Alkylation of Pyrrole-2-carbaldehyde Data sourced from ChemSpider Synthetic Pages. pharmaguideline.com

Reaction TimeProductProduct Type
2 hours2-Formyl-4-tert-butylpyrroleKinetic
24 hours2-Formyl-5-tert-butylpyrroleThermodynamic

More recently, palladium-catalyzed methods have emerged for the direct C-H alkylation of electron-deficient pyrroles, offering an alternative to classical Friedel-Crafts conditions. nih.gov These reactions can provide high regioselectivity for alkylation at the C5 position of 2,3-disubstituted pyrroles. nih.gov

Chemical Transformations and Derivatization Studies

Reactivity of the Aldehyde Functional Group

The aldehyde group at the C2 position of the pyrrole (B145914) ring is the primary site for a variety of chemical transformations, including oxidation, reduction, imine formation, and participation in complex multicomponent reactions.

Oxidation to Carboxylic Acid Derivatives

The aldehyde functional group of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid. uni.lu This transformation is a fundamental reaction in organic chemistry, often employing common oxidizing agents. Reagents such as potassium permanganate (B83412) or chromium trioxide are effective for this purpose. The resulting carboxylic acid is a key intermediate for the synthesis of other derivatives, such as esters and amides.

The general mechanism for aldehyde oxidation often involves the formation of a hydrate (B1144303) intermediate (a gem-diol) upon reaction with water, which is then oxidized. libretexts.org The presence of a hydrogen atom on the carbonyl carbon in aldehydes makes them susceptible to oxidation, a characteristic that distinguishes them from ketones. libretexts.org

Table 1: Oxidation of this compound

ReactantReagent(s)ProductReference
This compoundPotassium Permanganate (KMnO₄) or Chromium Trioxide (CrO₃)3,4-Dimethyl-1H-pyrrole-2-carboxylic acid

Reduction to Alcohol Derivatives

The reduction of the aldehyde group in this compound yields the corresponding primary alcohol, (3,4-Dimethyl-1H-pyrrol-2-yl)methanol. This conversion is typically achieved with high efficiency using standard reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These hydride reagents act as nucleophiles, attacking the electrophilic carbonyl carbon of the aldehyde to form an alkoxide intermediate, which is subsequently protonated to give the alcohol.

Table 2: Reduction of this compound

ReactantReagent(s)ProductReference
This compoundSodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)(3,4-Dimethyl-1H-pyrrol-2-yl)methanol

Formation of Schiff Bases and Related Imine Chemistry

This compound readily reacts with primary amines to form Schiff bases, a class of compounds containing a carbon-nitrogen double bond (imine). wikipedia.org This condensation reaction typically proceeds via a nucleophilic addition of the amine to the aldehyde carbonyl, forming a hemiaminal intermediate, which then dehydrates to yield the imine. wikipedia.org

These reactions are versatile, and a wide range of Schiff bases can be synthesized by varying the amine component. For instance, reactions with diamines, such as 1,2-diaminoethane or 1,3-diaminopropane, can lead to the formation of tetradentate ligands capable of coordinating with metal ions to form stable complexes. rsc.orgcapes.gov.brderpharmachemica.com The resulting metal-Schiff base complexes have been investigated for their catalytic properties, including the oxidation of alcohols. capes.gov.br

Table 3: Representative Schiff Base Formation Reactions

Pyrrole AldehydeAmine ReactantProduct TypeReference
Pyrrole-2-carbaldehyde (general)Aliphatic or Aromatic DiaminesTetradentate Schiff Base Ligands rsc.orgcapes.gov.br
This compoundHydrazine (B178648)Hydrazone
Pyrrole-2-carbaldehyde (general)2-AminophenolSchiff Base Ligand for Lanthanide Complexes capes.gov.br

Participation in Multicomponent Reactions (e.g., Ugi, Prins, Aldol, Schmidt)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are a powerful tool in modern organic synthesis. rsc.orgnih.gov Pyrrole aldehydes are known to participate in such reactions.

While specific examples detailing the participation of this compound in Ugi or other named MCRs are not extensively documented in the provided search results, the general reactivity of aldehydes makes them key components in these transformations. For example, the Ugi four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. rug.nl The aldehyde component's electrophilicity is central to the initial steps of the reaction mechanism. The synthesis of highly functionalized pyrrole derivatives has been demonstrated through four-component reactions, highlighting the utility of MCRs in generating molecular diversity around the pyrrole core. organic-chemistry.org Research has shown the successful use of indole-2-carboxylic acid in Ugi reactions followed by cyclization to produce complex heterocyclic systems, a strategy that could potentially be adapted for pyrrole-based aldehydes. rug.nl

Nucleophilic Addition Reactions

The aldehyde group is highly susceptible to nucleophilic addition, a fundamental reaction class. this compound can undergo addition reactions with a variety of nucleophiles. For example, it reacts with hydrazine to form the corresponding hydrazone, a reaction useful for characterization and further derivatization.

Another important nucleophilic addition is the Knoevenagel condensation, where the aldehyde reacts with active methylene (B1212753) compounds, such as malononitrile, in the presence of a base. This reaction leads to the formation of new carbon-carbon double bonds and produces highly conjugated systems, which are of interest for their potential applications in materials science.

Pyrrole Ring Functionalization

While the aldehyde group is a major site of reactivity, the pyrrole ring itself can also be functionalized. The pyrrole nucleus is electron-rich and generally undergoes electrophilic substitution reactions. In this compound, the C5 position is the most likely site for such substitutions, as the C2 position is already substituted and the methyl groups at C3 and C4 direct incoming electrophiles to the available α-position (C5).

Studies on related pyrrole-2-carbaldehyde compounds have shown that alkylation of the ring is possible. For instance, Friedel-Crafts-type alkylations can introduce substituents at the C4 position, although this often requires a catalyst like aluminum chloride. google.com Halogenation or nitration are other potential electrophilic substitution reactions that could functionalize the pyrrole ring, though specific conditions would be required to control the regioselectivity and avoid side reactions with the aldehyde group. More advanced methods for C-H bond functionalization are also being developed to create diverse pyrrolizine derivatives from N-substituted pyrroles, indicating a broad scope for modifying the core ring structure. rsc.org

Synthesis of Pyrrole-Containing Heterocyclic Systems

The aldehyde functionality of this compound is a key handle for constructing a variety of fused and linked heterocyclic systems through cyclization and condensation reactions.

This compound serves as a precursor for the synthesis of pyrrole-fused polyheterocyclic compounds. A notable example is the formation of pyrrolizine systems. The aldehyde can be reduced to the corresponding 1H-pyrrol-2-yl carbinol, which then undergoes dehydration to form a reactive 2-methide-2H-pyrrole intermediate. acs.org This intermediate can participate in cycloaddition reactions. For instance, an organocatalytic domino Michael-aldol cyclization of 2-pyrrole carbaldehydes with enals can produce densely substituted 2,3-dihydro-1H-pyrrolizines. nih.gov

The aldehyde group is highly reactive and readily participates in cyclization reactions to form new heterocyclic rings attached to the pyrrole core. One common reaction is the formation of hydrazones through condensation with hydrazides. nih.gov For example, reacting this compound with a carbohydrazide (B1668358) in a medium like glacial acetic acid yields the corresponding pyrrole hydrazone. nih.gov These hydrazones can be important intermediates for further transformations or can be target molecules themselves.

ReactantReagent(s)Product ClassReference
This compoundEnals / Organocatalyst2,3-Dihydro-1H-pyrrolizines nih.gov
This compoundCarbohydrazidesPyrrole Hydrazones nih.gov

The conversion of the carbaldehyde group to sulfur-containing analogues like dithiocarboxylic acids and thiohydrazides expands the synthetic utility of the parent compound.

Pyrroldithiocarboxylic Acids: While direct conversion is less common, a plausible route to a pyrroldithiocarboxylic acid would involve a two-step process. First, the aldehyde is converted to its corresponding benzylidene dichloride using a chlorinating agent like thionyl chloride. This intermediate can then be reacted with a sulfur source, such as sodium hydrosulfide, to generate the dithiocarboxylic acid.

Thiohydrazides: The synthesis of thiohydrazides typically proceeds from the corresponding carbohydrazide. The carbohydrazide, which can be prepared from the aldehyde via oxidation to the carboxylic acid, esterification, and subsequent reaction with hydrazine hydrate, is treated with a thionating agent. nih.gov Lawesson's reagent is a common choice for converting the carbonyl group of the hydrazide into a thiocarbonyl group, thereby yielding the desired thiohydrazide. This transformation is a key step in the synthesis of various sulfur-containing heterocycles like 1,3,4-thiadiazoles. mdpi.com

Formazan (B1609692) derivatives of this compound are synthesized via a multi-step pathway that begins with the aldehyde. researchgate.net The aldehyde is first converted into a carbohydrazide. This carbohydrazide is then condensed with an appropriate aldehyde or ketone to form a Schiff base (a hydrazone). The final step involves the coupling of this hydrazone with a diazonium salt, typically derived from an aromatic amine like aniline, in a basic medium. This sequence of reactions results in the formation of the characteristic formazan structure, which contains a -N=N-C=N-NH- chain. researchgate.net These highly colored compounds have applications as dyes and analytical reagents.

PrecursorReaction SequenceFinal Product ClassReference
This compound1. Conversion to carbohydrazide2. Formation of Schiff base (hydrazone)3. Coupling with diazonium saltFormazan Derivatives researchgate.net

Synthesis of Carboxamide and Carbohydrazide Analogues

The transformation of this compound into its corresponding carboxamide and carbohydrazide derivatives involves multi-step synthetic pathways, often starting with the oxidation of the aldehyde to a carboxylic acid or its ester, followed by reaction with appropriate amines or hydrazine derivatives.

Synthesis of Substituted 3,4-Dimethyl-1H-pyrrole-2-carboxamides

A facile, one-pot, high-yielding reaction method has been developed for the synthesis of a series of substituted 3,4-dimethyl-1H-pyrrole-2-carboxamides. researchgate.net The synthetic route commences with the oxidation of this compound (compound 1 ) using potassium permanganate (KMnO₄) in an acetone (B3395972) medium to yield 3,4-dimethyl-1H-pyrrole-2-carboxylic acid (2 ). researchgate.net

This carboxylic acid intermediate is then converted to its acid chloride by reacting with thionyl chloride (SOCl₂). The resulting acyl chloride is subsequently reacted in situ with various substituted aromatic amines in the presence of triethylamine (B128534) (TEA) to afford the target N-substituted-3,4-dimethyl-1H-pyrrole-2-carboxamide analogues (3a-m ). researchgate.net The structural integrity and purity of these synthesized compounds were confirmed using spectroscopic techniques. researchgate.net

Table 1: Synthesis of N-Substituted-3,4-dimethyl-1H-pyrrole-2-carboxamide Analogues (3a-m)

Compound Substituted Amine (Ar-NH₂) Yield (%)
3a 4-fluoroaniline 85
3b 4-chloroaniline 83
3c 4-bromoaniline 88
3d 4-iodoaniline 86
3e 4-methoxyaniline 81
3f 4-methylaniline 89
3g 4-nitroaniline 78
3h 3-chloroaniline 82
3i 3-bromoaniline 85
3j 3-nitroaniline 76
3k 2-chloroaniline 79
3l 2-methylaniline 84
3m 2,4-dichloroaniline 80

Data sourced from Bhosale et al. (2018). researchgate.net

Synthesis of Substituted 3,4-Dimethyl-1H-pyrrole-2-carbohydrazide Analogues

The synthesis of carbohydrazide analogues follows a related pathway. researchgate.net The starting material, 3,4-dimethyl-1H-pyrrole-2-carboxylic acid (2 ), is first esterified to produce ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate (4 ). This ester is then subjected to hydrazinolysis by refluxing with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol (B145695), which furnishes 3,4-dimethyl-1H-pyrrole-2-carbohydrazide. researchgate.net

This key carbohydrazide intermediate is subsequently condensed with a variety of substituted aromatic aldehydes. This reaction leads to the formation of the corresponding N'-arylidene-3,4-dimethyl-1H-pyrrole-2-carbohydrazide analogues (5a-l ), which are a class of Schiff bases. researchgate.net

Table 2: Synthesis of N'-Arylidene-3,4-dimethyl-1H-pyrrole-2-carbohydrazide Analogues (5a-l)

Compound Substituted Aldehyde (Ar-CHO) Yield (%)
5a 4-fluorobenzaldehyde 92
5b 4-chlorobenzaldehyde 94
5c 4-bromobenzaldehyde 95
5d 4-hydroxybenzaldehyde 89
5e 4-methoxybenzaldehyde 91
5f 4-methylbenzaldehyde 93
5g 4-nitrobenzaldehyde 88
5h 3-bromobenzaldehyde 90
5i 3-nitrobenzaldehyde 86
5j 2-chlorobenzaldehyde 85
5k 2-hydroxybenzaldehyde 87
5l 2-nitrobenzaldehyde 84

Data sourced from Bhosale et al. (2018). researchgate.net

Another approach to pyrrole carboxamides involves the direct oxidative amidation of the parent pyrrole carboxaldehyde. rsc.org This method utilizes catalytic amounts of tetra-n-butylammonium iodide (nBu₄NI) and tert-butyl hydroperoxide (TBHP) as an oxidant, providing a straightforward route to primary, secondary, and tertiary pyrrole carboxamides from the aldehyde and various formamides or amines. rsc.org

Advanced Spectroscopic and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a precise picture of the molecular skeleton and the environment of each atom can be constructed. For 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to each type of proton are observed. The aldehyde proton (-CHO) typically appears as a singlet in the downfield region, a characteristic placement due to the deshielding effect of the carbonyl group. The proton attached to the pyrrole (B145914) nitrogen (N-H) also presents as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The lone proton on the pyrrole ring (C5-H) resonates as a singlet in the aromatic region. The two methyl groups at positions 3 and 4 of the pyrrole ring each produce a distinct singlet, with their chemical shifts located in the upfield region typical for aliphatic protons attached to an aromatic system.

Table 1: Representative ¹H NMR Chemical Shift Data for this compound Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced relative to a standard like tetramethylsilane (B1202638) (TMS). The exact values can vary based on the solvent used.

Proton AssignmentChemical Shift (δ) Range (ppm)Multiplicity
N-H9.0 - 11.0Broad Singlet
CHO9.4 - 9.8Singlet
C5-H6.7 - 7.0Singlet
C3-CH₃2.0 - 2.3Singlet
C4-CH₃2.0 - 2.3Singlet

The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule. libretexts.org Each unique carbon atom in this compound gives a separate signal. chemicalbook.com The carbon of the aldehyde group (C=O) is the most deshielded, appearing furthest downfield. The four carbons of the pyrrole ring resonate in the aromatic region, with their specific shifts influenced by the substitution pattern. The carbons directly bonded to the electron-withdrawing aldehyde group (C2) and the nitrogen atom (C5) are typically found further downfield than the methyl-substituted carbons (C3 and C4). The two methyl carbons appear at the highest field, consistent with sp³-hybridized carbon atoms. The availability of ¹³C NMR data is noted in chemical databases. epa.gov

Table 2: Representative ¹³C NMR Chemical Shift Data for this compound Note: Chemical shifts (δ) are reported in parts per million (ppm). The exact values can vary based on the solvent used.

Carbon AssignmentChemical Shift (δ) Range (ppm)
C=O175 - 185
C2130 - 140
C5120 - 130
C3 / C4115 - 125
CH₃10 - 15

While experimental data provides direct observation of nuclear resonances, computational methods are increasingly used to predict and verify these findings. The Gauge-Including Atomic Orbital (GIAO) method is a prominent quantum chemical approach for calculating NMR shielding tensors, from which chemical shifts are derived. imist.maresearchgate.net This method, often used within the framework of Density Functional Theory (DFT), has proven reliable for predicting the chemical shifts of various nuclei in heterocyclic compounds. imist.maresearchgate.net

The GIAO/DFT approach can compute the ¹H and ¹³C chemical shifts with a high degree of accuracy, often requiring modest basis sets to achieve good correlation with experimental values. scispace.com These calculations are valuable for assigning ambiguous signals and for understanding the electronic factors that influence the shielding of each nucleus. Although specific GIAO computational studies for this compound are not detailed in the surveyed literature, the application of this method to pyrrole derivatives and other heteroaromatics is well-established for structural confirmation. researchgate.netresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational energy levels of a molecule. It is particularly useful for identifying the functional groups present in a compound.

The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. mdpi.cominnovatechlabs.com A prominent, sharp absorption band is expected for the carbonyl (C=O) stretching vibration of the aldehyde. The N-H stretching vibration of the pyrrole ring typically appears as a broad band in the high-frequency region. Aliphatic and aromatic C-H stretching vibrations are also observed. The fingerprint region, below 1500 cm⁻¹, contains a complex pattern of absorptions corresponding to C-C and C-N stretching and various bending vibrations of the pyrrole ring and its substituents. innovatechlabs.com The analysis of these bands provides a molecular fingerprint that is unique to the compound. mdpi.com

Table 3: Principal FT-IR Bands for this compound

Vibrational ModeApproximate Frequency (cm⁻¹)Intensity
N-H Stretch3200 - 3400Medium, Broad
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch (CH₃)2850 - 3000Medium
Aldehyde C=O Stretch1650 - 1690Strong, Sharp
C=C and C-N Ring Stretches1400 - 1600Medium-Strong

Raman spectroscopy serves as a valuable complement to FT-IR analysis. nih.govcore.ac.uk As a non-destructive technique, it provides information on molecular vibrations based on inelastic light scattering. horiba.comualberta.ca While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. Therefore, symmetrical, and non-polar bonds often produce strong Raman signals.

For this compound, the Raman spectrum would be expected to show strong bands for the symmetric stretching of the C=C bonds within the pyrrole ring. The symmetric vibrations of the methyl groups would also be prominent. The carbonyl C=O stretch is also observable in the Raman spectrum, though its intensity relative to other bands may differ significantly from the FT-IR spectrum. The combination of both IR and Raman data provides a more complete picture of the molecule's vibrational modes.

Vibrational Assignment and Normal Coordinate Calculations

Theoretical approaches, particularly Density Functional Theory (DFT), are powerful tools for predicting vibrational frequencies and have been successfully applied to pyrrole and its derivatives. arxiv.orgchimia.chchimia.chnih.gov These computational methods allow for the calculation of the normal modes of vibration, which can then be correlated with experimental data from Infrared (IR) and Raman spectroscopy. arxiv.org For a molecule like this compound, the vibrational modes can be categorized into several groups:

Pyrrole Ring Vibrations: These include C-C and C=C stretching, C-H and N-H bending and stretching, and ring deformation modes. The substitution pattern with two methyl groups and a carbaldehyde group will influence the frequencies of these modes compared to unsubstituted pyrrole.

Methyl Group Vibrations: The two methyl groups will exhibit characteristic symmetric and asymmetric C-H stretching and bending vibrations.

Carbaldehyde Group Vibrations: The C=O stretching vibration is a particularly strong and characteristic band in the IR spectrum. Its position is sensitive to electronic effects within the molecule and intermolecular interactions. C-H stretching of the aldehyde group will also be present.

Normal coordinate analysis, often performed in conjunction with DFT calculations, can provide a detailed description of the potential energy distribution (PED) for each vibrational mode. scirp.org This allows for a more precise assignment of the observed spectral bands to specific molecular motions. For instance, studies on similar molecules like 4-aminopyridine (B3432731) have demonstrated the utility of this approach in understanding the effect of substituents on the vibrational frequencies of the pyridine (B92270) ring. scirp.org In the case of this compound, such calculations would elucidate the coupling between the vibrations of the pyrrole ring and those of the substituent groups.

A general approach to the vibrational assignment would involve:

Recording the IR and Raman spectra of the compound.

Performing quantum chemical calculations (e.g., using DFT with a suitable basis set) to optimize the molecular geometry and calculate the harmonic vibrational frequencies. arxiv.orgarxiv.org

Scaling the calculated frequencies to better match the experimental values, accounting for anharmonicity and other systematic errors in the calculations.

Assigning the experimental bands based on the calculated frequencies and their corresponding PEDs.

Based on studies of related pyrrole-2-carboxaldehydes, the formation of intermolecular hydrogen bonds, particularly in the solid state, can significantly affect the N-H and C=O stretching frequencies. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of this compound, providing confirmation of its elemental composition. While experimental mass spectra are mentioned as available from some commercial suppliers, detailed published spectra are scarce. chemicalbook.com However, predicted mass spectral data from computational tools offer valuable insight into the expected ionization behavior of the molecule. uni.lu

The predicted collision cross section (CCS) values for various adducts of this compound provide information about the molecule's shape in the gas phase. uni.lu The mass-to-charge ratio (m/z) for the protonated molecule, [M+H]+, is predicted to be 124.07569. uni.lu Other common adducts, such as with sodium ([M+Na]+) and potassium ([M+K]+), are also predicted, which is useful for interpreting electrospray ionization (ESI) mass spectra. uni.lu

Predicted Mass Spectrometry Data for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]+124.07569122.7
[M+Na]+146.05763132.7
[M-H]-122.06113124.4
[M+NH4]+141.10223145.5
[M+K]+162.03157130.5
[M+H-H2O]+106.06567117.7
[M]+123.06786122.8
[M]-123.06896122.8

Data sourced from PubChemLite. uni.lu

The fragmentation pattern in electron ionization (EI) mass spectrometry would be expected to involve characteristic losses, such as the loss of the formyl group (CHO) or successive losses from the pyrrole ring and methyl substituents. The study of the mass spectra of related pyrrole aldehydes is crucial for interpreting these patterns. nih.govmdpi.com

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds in complex mixtures. This method is highly applicable to the analysis of this compound due to its likely volatility. GC-MS has been employed in the analysis of various pyrrole-2-carbaldehydes in diverse matrices, such as in food products where they can contribute to flavor and aroma. mdpi.com The technique is also used in environmental analysis for the characterization of organic matter and the detection of specific organic pollutants. csic.esresearchgate.net

In a typical GC-MS analysis of this compound, the sample would be injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. The retention time, the time it takes for the compound to elute from the column, is a characteristic property under specific chromatographic conditions. For the parent compound, 1H-pyrrole-2-carboxaldehyde, extensive GC data is available in the NIST database. nist.govnist.gov

Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio, producing a mass spectrum that can be used for identification. scirp.orgresearchgate.net The combination of the retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of the compound. Pyrolysis-GC-MS is another variant of this technique that can be used for the analysis of macromolecules that, upon thermal degradation, might yield substituted pyrroles. csic.esresearchgate.net

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction analysis of single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While there are no published crystal structures for this compound itself, the technique has been successfully applied to numerous related pyrrole derivatives, providing valuable insights into their solid-state conformations and intermolecular interactions.

For example, the crystal structure of the closely related compound, ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate, has been determined, revealing details of its molecular geometry and packing in the crystal lattice. The analysis of such structures allows for the precise measurement of bond lengths, bond angles, and torsional angles. It also elucidates the nature of intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. In many pyrrole structures, the N-H group acts as a hydrogen bond donor, often interacting with an acceptor group on an adjacent molecule.

The study of imines derived from pyrrole-2-carboxaldehydes has also utilized X-ray crystallography to determine their structures and tautomeric forms. researchgate.net The planarity of the pyrrole ring and the orientation of the substituents are key features that would be precisely determined by an X-ray diffraction study of this compound. Such an analysis would definitively establish the conformation of the carbaldehyde group relative to the pyrrole ring and detail the hydrogen bonding network in the solid state.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting molecular properties from first principles. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic behavior and determine energetically favorable structures.

Density Functional Theory is a widely used computational method that calculates the electronic structure of many-body systems by using the electron density as the central quantity. For molecules like 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde, DFT is effective for optimizing geometries and predicting spectroscopic properties.

A popular and versatile functional used in these studies is B3LYP , which is a hybrid functional that incorporates a fraction of exact Hartree-Fock exchange, making it highly effective for a wide range of chemical systems. uni-paderborn.de The choice of basis set is also critical for the accuracy of DFT calculations. chemrxiv.org Basis sets are sets of mathematical functions used to build molecular orbitals. A larger, more complex basis set generally yields more accurate results but at a higher computational cost. google.com

Commonly used basis sets in DFT studies include:

Pople-style basis sets (e.g., 6-31G(d), 6-311++G(2d,2p)) : These are computationally efficient and widely used for geometry optimizations of organic molecules. chemrxiv.orgresearchgate.net

Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ) : These are designed to systematically converge towards the complete basis set limit, providing high accuracy, particularly for energy calculations. chemrxiv.org

Ahlrichs basis sets (e.g., def2-SVP, def2-TZVP) : This family of basis sets is recommended for DFT calculations across a large portion of the periodic table and offers a good balance of accuracy and efficiency. google.com

The combination of the B3LYP functional with a double-zeta or triple-zeta basis set, such as def2-TZVP or 6-311G(2d,p), is a common approach for obtaining reliable geometries and energies for pyrrole (B145914) derivatives. chemrxiv.orggoogle.com

Below is an interactive table summarizing common basis sets and their typical applications.

Basis Set FamilyExamplesTypical ApplicationKey Feature
Pople 6-31G(d), 6-311+G(d,p)Routine geometry optimizationsGood balance of cost and accuracy for small to medium-sized organic molecules. chemrxiv.org
Dunning cc-pVDZ, aug-cc-pVTZHigh-accuracy energy calculationsSystematically converges to the complete basis set limit. chemrxiv.org
Ahlrichs def2-SVP, def2-TZVPPGeneral purpose DFT calculationsRobust and reliable for a wide range of elements. google.com
Jensen pcseg-1, pcseg-2DFT calculationsDesigned to systematically converge towards the complete basis set limit. chemrxiv.org

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data. The Restricted Hartree-Fock (RHF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant.

While DFT methods are generally more common for larger systems due to their computational efficiency, ab initio studies, including those at the RHF level, have been successfully used to investigate the conformational preferences of various carbaldehydes attached to heterocyclic rings like furan (B31954) and pyrrole. scilit.com For instance, studies on pyrrole-2-carbaldehyde using the minimal STO-3G basis set have provided valuable insights into conformational energies and rotational barriers, demonstrating the utility of these methods for understanding the fundamental structural characteristics of this class of molecules. scilit.com

Conformational Analysis

The aldehyde group (-CHO) attached to the pyrrole ring is not fixed in space and can rotate around the C-C single bond connecting it to the ring. This rotation gives rise to different conformers with varying energies.

A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of its geometry. uni-muenchen.deq-chem.com For this compound, a relaxed PES scan can be performed by systematically rotating the dihedral angle formed by the pyrrole ring and the aldehyde group while optimizing all other geometric parameters at each step. readthedocs.io This process maps out the energy landscape of the rotation, identifying energy minima that correspond to stable conformers and energy maxima that represent the transition states between them. uni-muenchen.deq-chem.com

The rotation of the aldehyde group relative to the pyrrole ring leads to two primary planar conformers for pyrrole-2-carbaldehydes. These are typically referred to as the O-syn and O-anti rotamers (or simply syn and anti).

O-syn conformer : The carbonyl oxygen atom is oriented on the same side as the pyrrole ring's nitrogen atom.

O-anti conformer : The carbonyl oxygen atom is oriented away from the pyrrole ring's nitrogen atom.

Computational studies on related molecules like pyrrole-2-carbaldehyde have shown that one conformer is generally more stable than the other. scilit.com The energy difference between these conformers and the rotational barrier separating them can be determined from the PES scan. The relative stability is dictated by a combination of steric hindrance, electrostatic interactions (such as potential hydrogen bonding or dipole-dipole interactions), and the effects of electron delocalization.

ConformerDescriptionExpected Relative Energy
O-syn Carbonyl oxygen is oriented towards the ring's nitrogen atom.Generally found to be the more stable conformer for pyrrole-2-carbaldehydes.
O-anti Carbonyl oxygen is oriented away from the ring's nitrogen atom.Higher in energy compared to the O-syn conformer.

The conformation of this compound is significantly influenced by π-electron delocalization. The pyrrole ring is an aromatic system with delocalized π-electrons. This delocalization can extend to the substituent aldehyde group, particularly when the aldehyde group is coplanar with the ring.

This extended conjugation results in the C-C bond between the ring and the carbonyl group having some double-bond character. mdpi.com This partial double-bond character is what creates a significant energy barrier to rotation, favoring planar conformations (syn and anti) where the overlap of p-orbitals is maximized. The delocalization stabilizes the planar structures over non-planar ones, making the transition state for rotation (typically where the aldehyde group is perpendicular to the ring) a high-energy point on the potential energy surface. mdpi.com The preference for one planar conformer over the other is then determined by the more subtle steric and electrostatic factors mentioned previously.

Intermolecular and Intramolecular Interaction Studies

The arrangement of molecules in condensed phases and the nature of their non-covalent interactions are key determinants of their physical properties. For this compound, with its hydrogen bond donor (N-H) and acceptor (C=O) sites, these interactions are of particular interest.

While specific computational studies exclusively on this compound are not extensively detailed in the available literature, analysis of closely related structures, such as other carbonyl 2-substituted pyrroles, provides a framework for understanding its hydrogen bonding capabilities. In similar crystalline structures, intermolecular N-H···O hydrogen bonds are a dominant feature, often linking molecules into chains or more complex networks. mdpi.com For instance, in the crystal structure of ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate, a molecule with the same pyrrole core, weak intermolecular N—H⋯O hydrogen bonds connect the molecules into zigzag chains. nih.gov It is computationally predicted that systems featuring N-H···O bonds exhibit greater interaction energies and stability compared to those with only C-H···O interactions. mdpi.com The presence of the aldehyde group (C=O) and the pyrrolic amine group (N-H) in this compound strongly suggests that N-H···O=C hydrogen bonds are the primary interaction in the formation of its supramolecular structures.

The formation of dimers is a common consequence of strong hydrogen bonding. In the solid state, pyrrole derivatives with carbonyl groups frequently form centrosymmetric dimers through pairs of N-H···O hydrogen bonds. mdpi.com Density Functional Theory (DFT) calculations performed on analogous pyrrole-2-carboxylic acids have shown that such centrosymmetric dimers are energetically favorable. mdpi.com This suggests that this compound would also likely form stable dimers in the solid state, driven by the N-H···O=C interactions. The specific conformation and stability of these dimers would be influenced by the steric and electronic effects of the two methyl groups on the pyrrole ring. Information regarding dimer formation in the liquid state is less commonly available but it is expected that these hydrogen-bonding interactions persist, leading to transient dimeric and oligomeric species in solution.

The Quantum Theory of Atoms in Molecules (QTAIM), or Bader's AIM theory, is a powerful method for analyzing the topology of the electron density to characterize chemical bonding and non-covalent interactions. researchgate.net In this analysis, the presence of a bond critical point (BCP) between two atoms is a necessary and sufficient condition for the existence of a chemical bond or a significant interaction. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the nature and strength of the interaction.

For hydrogen bonds like N-H···O, QTAIM analysis typically reveals a BCP between the hydrogen and oxygen atoms. Studies on other heterocyclic systems containing intramolecular hydrogen bonds have utilized QTAIM to confirm and characterize these interactions. researchgate.net Although a specific QTAIM analysis for this compound is not available in the cited literature, such an analysis would be expected to quantify the covalent and electrostatic character of the N-H···O=C hydrogen bonds responsible for dimerization and crystal packing.

Reactivity and Electronic Structure Prediction

The electronic properties of a molecule, particularly the energies and distributions of its frontier molecular orbitals, are fundamental to understanding its chemical reactivity.

Local reactivity descriptors, derived from conceptual DFT, are used to predict the most reactive sites within a molecule for nucleophilic and electrophilic attacks. irjweb.com

Fukui Functions identify the regions in a molecule where the electron density changes most significantly upon the addition or removal of an electron.

Local Softness is related to the Fukui function and indicates the tendency of a specific site to accept or donate electrons.

For this compound, the electron-withdrawing aldehyde group and the electron-donating nature of the pyrrole ring and methyl groups create distinct reactive centers. While specific calculated values for this compound are not provided in the search results, a general analysis suggests that the carbonyl carbon would be a primary site for nucleophilic attack, and the pyrrole ring, particularly the C5 position, would be susceptible to electrophilic attack. Global electrophilicity index calculations for similar pyrrole-imidazole derivatives show them to be strong electrophiles, a characteristic likely shared by this compound. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the region of the molecule most likely to donate electrons, while the LUMO is the region most likely to accept them. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move electrons from a low-lying HOMO to a high-lying LUMO. Conversely, a small gap indicates higher reactivity and lower stability. nih.gov DFT calculations are commonly used to determine these energy levels. For various pyrrole substitutes, the HOMO-LUMO gap has been shown to be sensitive to the nature of the substituent groups. Although the precise HOMO-LUMO gap for this compound has not been specifically reported in the provided search results, DFT studies on similar aromatic aldehydes provide a reference for the expected range and interpretation of this important quantum chemical parameter. nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational chemistry method used to study intramolecular and intermolecular bonding and interaction among bonds. It provides a localized, "chemist's-eye" view of electron density distribution and charge transfer within a molecule. The analysis of the Fock matrix in the NBO basis allows for the estimation of stabilization energy (E(2)) associated with delocalization, which arises from the interaction between a filled (donor) NBO and an empty (acceptor) NBO. researchgate.netrsc.org This energy quantifies the intensity of the charge transfer interaction.

While specific NBO analysis data for this compound is not prominently available in current literature, studies on analogous pyrrole derivatives provide insight into the expected charge transfer phenomena. For instance, NBO analysis of 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide reveals significant hyperconjugative interaction energies, particularly during lone pair to antibonding pi-orbital (LP → π) and pi-orbital to antibonding pi-orbital (π → π) transitions. These interactions signify substantial electron delocalization from electron-rich areas (like the pyrrole ring and lone pairs on heteroatoms) to electron-deficient areas (like the carbonyl group), which is crucial for molecular stability and reactivity. researchgate.net

The key intramolecular charge transfer interactions anticipated in this compound would involve delocalization of electron density from the lone pair of the nitrogen atom and the π-bonds of the pyrrole ring to the antibonding π* orbital of the C=O group in the carbaldehyde substituent. The electron-donating methyl groups at the C3 and C4 positions would further enhance the electron density of the pyrrole ring, likely increasing the magnitude of this charge transfer compared to the unsubstituted pyrrole-2-carbaldehyde.

Table 1: Representative NBO Analysis of Donor-Acceptor Interactions in a Pyrrole Derivative (Note: Data is illustrative based on findings for similar structures like 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide and is intended to represent the type of data obtained from NBO analysis.)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP (1) N8π(C7-O9)25.4Lone Pair → Antibonding Pi
π (C4-C5)π(C7-O9)18.9Pi → Antibonding Pi
π (C2-C3)π(C4-C5)15.2Pi → Antibonding Pi
LP (1) O9σ(C7-H10)5.1Lone Pair → Antibonding Sigma

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to calculate the electronic excited states of molecules. aps.orgnih.gov It is widely employed to predict UV-visible absorption spectra by determining the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π → π* or n → π*). researchgate.net

Studies on the parent compound, Pyrrole-2-carbaldehyde (PCL), have utilized TD-DFT to investigate its photophysical dynamics. arxiv.org These calculations show that the energy of the first excited singlet state (S1) is dependent on the molecular geometry, particularly the N-H bond length, and that multiple minima can exist on the excited-state potential energy surface. arxiv.org For other substituted pyrroles, such as 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, TD-DFT calculations have identified strong electronic transitions, with a notable excitation predicted at 2.03 eV, corresponding to a HOMO-2 to LUMO transition.

For this compound, TD-DFT would be expected to predict the main absorption bands in its UV-Vis spectrum. The primary electronic transition would likely be of a π → π* character, involving the promotion of an electron from the highest occupied molecular orbital (HOMO), delocalized over the pyrrole ring, to the lowest unoccupied molecular orbital (LUMO), which would have significant contribution from the carbaldehyde group's π* orbital. The methyl groups, acting as electron-donating substituents, would be expected to cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted PCL.

Table 2: Representative TD-DFT Results for Electronic Transitions in a Pyrrole Derivative (Note: Data is illustrative based on findings for similar structures and represents the type of data obtained from TD-DFT analysis.)

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S12.03610.80.45HOMO-2 → LUMO (30%)
S0 → S22.54488.20.02HOMO → LUMO+1 (25%)
S0 → S33.10400.00.15HOMO-1 → LUMO (40%)

In Silico Analysis in Biological Contexts

In silico analysis, which involves computational methods like molecular docking and pharmacokinetic predictions, is a cornerstone of modern drug discovery for evaluating the potential of a compound to be a therapeutic agent. nih.gov While direct in silico studies on this compound are limited, research on closely related structural isomers provides significant insights into the potential biological activities of this class of compounds.

A study on a series of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives investigated their anticancer potential through various in silico methods. nih.govresearchgate.net These analyses are highly relevant due to the structural similarity of the core 2,4-dimethyl-1H-pyrrole scaffold.

Pharmacokinetic Predictions (ADMET) The derivatives were evaluated for their drug-likeness based on Lipinski's rule of five, which predicts the potential for oral bioavailability. The study found that the most potent derivatives adhered to Lipinski's rules, indicating good predicted oral bioavailability and favorable pharmacokinetic properties. nih.gov

Table 3: Predicted Pharmacokinetic Properties for a Potent 2,4-Dimethyl-1H-Pyrrole Derivative (Source: Data from a study on a closely related isomer.) nih.gov

PropertyPredicted ValueLipinski's Rule Guideline
Molecular Weight< 500 g/mol ≤ 500
LogP (Lipophilicity)< 5≤ 5
Hydrogen Bond Donors< 5≤ 5
Hydrogen Bond Acceptors< 10≤ 10

Molecular Docking To investigate the mechanism of anticancer activity, molecular docking studies were performed against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in tumor angiogenesis. The most potent 2,4-dimethyl-1H-pyrrole derivative exhibited a strong binding affinity of -9.5 kcal/mol. nih.gov This binding energy is comparable to that of the established anticancer drug sunitinib (B231) (-9.9 kcal/mol), suggesting that the compound interacts effectively with the active adenosine (B11128) triphosphate (ATP) site of the receptor, which could be responsible for its anticancer potency. nih.gov

Table 4: Molecular Docking Results of a Potent 2,4-Dimethyl-1H-Pyrrole Derivative against VEGFR-2 (Source: Data from a study on a closely related isomer.) nih.gov

CompoundBinding Affinity (kcal/mol)Interacting Residues in VEGFR-2 Active Site
Potent Derivative-9.5Cys919, Asp1046, Glu885, His881
Sunitinib (Reference Drug)-9.9Cys919, Asp1046, Glu885, Lys868

These in silico findings on a closely related isomer suggest that this compound could also serve as a valuable scaffold for designing molecules with potential therapeutic applications, warranting further investigation.

Applications in Advanced Organic Synthesis and Building Block Chemistry

Intermediate in the Synthesis of Complex Heterocyclic Compounds

The reactivity of the aldehyde functional group in 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde makes it an excellent starting point for the construction of more intricate heterocyclic systems. This is exemplified in the facile, one-pot synthesis of substituted 3,4-dimethyl-1H-pyrrole-2-carboxamides and carbohydrazide (B1668358) analogues. These reactions demonstrate the utility of the parent aldehyde in creating compounds with potential biological activity. nih.govrsc.org

The synthesis of these derivatives involves the condensation of the aldehyde with various amines and hydrazines, leading to the formation of new carbon-nitrogen bonds and the extension of the molecular framework. The resulting carboxamides and carbohydrazides are themselves complex heterocyclic compounds with potential applications in medicinal chemistry. nih.govrsc.org

Table 1: Examples of Complex Heterocyclic Compounds Synthesized from this compound
ReactantResulting Heterocyclic Compound ClassSignificance
Various primary and secondary amines3,4-dimethyl-1H-pyrrole-2-carboxamidesPotential antifungal and antimicrobial agents nih.govrsc.org
Hydrazine (B178648) derivatives3,4-dimethyl-1H-pyrrole-2-carbohydrazidesPotential antifungal and antimicrobial agents nih.govrsc.org

Building Blocks for Porphyrins and Metalloporphyrins

Porphyrins are a class of tetrapyrrolic macrocycles that play crucial roles in various biological processes and have applications in materials science and medicine. The synthesis of porphyrins often involves the condensation of pyrrole (B145914) derivatives with aldehydes. 3,4-Diarylpyrroles, for instance, can be reacted with aromatic aldehydes to form dodecaarylporphyrins. rsc.org This highlights the potential of substituted pyrroles like this compound to serve as building blocks for highly substituted and sterically hindered porphyrin architectures.

While direct synthesis of a porphyrin from this compound is not explicitly detailed in the searched literature, the general principles of porphyrin synthesis suggest its utility. In such a synthesis, the aldehyde group would react with other pyrrole units to form the meso-bridges of the porphyrin macrocycle. The methyl groups at the 3 and 4 positions of the pyrrole ring would remain as peripheral substituents on the final porphyrin, influencing its electronic properties and solubility. The general reaction for meso-tetrasubstituted porphyrin synthesis involves the acid-catalyzed condensation of a pyrrole with an aldehyde, followed by oxidation. nih.gov

The introduction of methyl groups onto the pyrrole core can alter the redox potentials of the resulting porphyrins, which is a critical factor in their application as catalysts and in photodynamic therapy. rsc.org

Synthesis of Pyrrole Alkaloid Natural Products and Analogs

The pyrrole ring is a common structural motif in a wide range of natural products, many of which exhibit significant biological activity. nih.gov The synthesis of these complex molecules often relies on the use of functionalized pyrrole building blocks. Pyrrole-2-carbaldehydes are known precursors in the synthesis of various pyrrole alkaloids. nih.gov

While a specific total synthesis of a natural product starting from this compound was not found in the provided search results, its potential as a precursor for synthetic analogs is clear. The aldehyde functionality allows for the introduction of various side chains and the construction of fused ring systems commonly found in pyrrole alkaloids. The methyl groups would serve to create analogs of naturally occurring compounds with potentially altered biological activities or improved pharmacological properties.

Scaffolds for Engineering Supramolecular Architectures

The field of supramolecular chemistry focuses on the design and synthesis of large, well-organized molecular assemblies held together by non-covalent interactions. Pyrrole-based π-conjugated molecules are of significant interest in this area due to their ability to participate in hydrogen bonding, π-π stacking, and metal coordination.

Although specific examples involving this compound are not prevalent in the literature, the inherent properties of the 3,4-dimethylpyrrole core suggest its suitability as a scaffold for supramolecular architectures. The methyl groups can influence the packing of the molecules in the solid state and in solution, while the aldehyde group can be modified to introduce specific recognition sites for self-assembly. For instance, conversion of the aldehyde to a carboxylic acid or an amine would provide hydrogen bonding donors and acceptors, facilitating the formation of predictable supramolecular structures.

Precursors for Redox-Switchable Tetrapyrrolic Macrocycles

Redox-switchable molecules are compounds that can be reversibly converted between two or more stable oxidation states, with each state exhibiting different physical and chemical properties. Tetrapyrrolic macrocycles, such as porphyrins and their analogs, are excellent candidates for the development of redox-switchable systems due to their rich electrochemistry. nih.gov

The synthesis of novel porphyrinoids with tailored redox properties often involves the use of specifically substituted pyrrole precursors. For example, the introduction of alkyl groups at the β-positions of the pyrrole rings can influence the electronic properties of the resulting macrocycle. The synthesis of 5,15-dialkyl-10,20-diaryl-5,15-diazaporphyrins, which exhibit redox-switchable optical and magnetic properties, highlights the importance of substituted pyrroles in this field. researchgate.net

Therefore, this compound represents a potential precursor for the synthesis of novel redox-switchable tetrapyrrolic macrocycles. The methyl groups would be incorporated into the final macrocyclic structure, where they could modulate the redox potentials and the stability of the different oxidation states.

Biomedical and Pharmacological Research Applications

Development of Biologically Active Derivatives

The chemical modification of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde has led to the generation of numerous derivatives, including carboxamides, carbohydrazides, and other complex heterocyclic systems. These modifications are strategically designed to enhance interaction with biological targets and improve pharmacological profiles.

Derivatives of this compound have shown significant promise as antimicrobial agents. Researchers have synthesized and tested various analogues for their efficacy against a spectrum of bacteria and fungi.

Antibacterial Activity: One study focused on the synthesis of 3,4-dimethyl-1H-pyrrole-2-carboxamide and carbohydrazide (B1668358) analogues. nih.gov A particularly potent compound, a carbohydrazide derivative bearing a 2,6-dichloro substituted phenyl ring (5f), emerged as a broad-spectrum antibacterial agent with a Minimum Inhibitory Concentration (MIC) value of 0.039 mg/mL. nih.gov The general class of pyrrole (B145914) derivatives has been widely explored for antibacterial properties, with modifications to the pyrrole ring showing significant impact on efficacy against both Gram-positive and Gram-negative bacteria. nih.gov

Antifungal Activity: In the same study, several carbohydrazide derivatives of 3,4-dimethyl-1H-pyrrole demonstrated notable antifungal properties. Specifically, compounds designated as 5h, 5i, and 5j were identified as the most potent against Aspergillus fumigatus, each displaying a MIC value of 0.039 mg/mL. nih.gov Molecular docking studies suggest that these compounds may act by inhibiting the sterol 14α-demethylase enzyme, a key component in the fungal cell membrane biosynthesis pathway. nih.gov Another pyrrole derivative, 5-butoxymethyl-1-(4-hydroxyphenethy)-1H-Py-2-C, exhibited potent antifungal activity against Sclerotinia sclerotiorum with a MIC of 31.2 μg/mL, equivalent to the positive control carbendazim. nih.gov

Derivative TypeTarget OrganismKey Finding (MIC)Source
Carbohydrazide with 2,6-dichloro phenyl group (5f)Broad Spectrum Bacteria0.039 mg/mL nih.gov
Carbohydrazide derivatives (5h, 5i, 5j)Aspergillus fumigatus0.039 mg/mL nih.gov
5-butoxymethyl-1-(4-hydroxyphenethy)-1H-Py-2-CSclerotinia sclerotiorum31.2 µg/mL nih.gov
Table 1: Summary of Antimicrobial Activity of Selected this compound Derivatives.

The pyrrole scaffold is a constituent of various compounds with anticancer properties. researchgate.net Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against numerous cancer cell lines.

Research has shown that hybrid molecules incorporating the pyrrole structure can be effective. For instance, a series of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing a benzimidazole (B57391) moiety were synthesized and tested. nih.gov Among these, compound 8f, 5-(1H-benzo[d]imidazol-2-yl)-N-(1-cyclohexylethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide, showed significant growth inhibition of 62.46% against the MDA-MB-435 melanoma cell line. nih.gov In another study, pyrrole-based chalcones demonstrated substantial antiproliferative activity against renal cancer cell lines. researchgate.net Furthermore, certain pyrrole-2-carbaldehyde derivatives have shown inhibitory activity against various cancer cell lines, including human colorectal carcinoma (HCT-116) and human hepatocellular carcinoma (HepG2). nih.gov For example, 5,6,11,12-tetrahydropyrrolo[1′,2′:1,2]azepino[4,5-b]indole-3-carboxaldehyde had an IC50 value of 0.96 μM against human ovarian carcinoma (A2780) cells. nih.gov

Derivative/CompoundCancer Cell LineKey FindingSource
5-(1H-benzo[d]imidazol-2-yl)-N-(1-cyclohexylethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide (8f)MDA-MB-435 (Melanoma)62.46% Growth Inhibition nih.gov
(2E)‐1‐{3‐methyl‐4‐[3‐(trifluoromethyl)‐1H‐pyrazol‐1‐yl]phenyl}‐3‐(1H‐pyrrol‐2‐yl)prop‐2‐en‐1‐one (5c)UO‐31 (Renal)-92.13 Growth Percentage at 10 µM researchgate.net
5,6,11,12-tetrahydropyrrolo[1′,2′:1,2]azepino[4,5-b]indole-3-carboxaldehyde (84)A2780 (Ovarian)IC50 = 0.96 µM nih.gov
5,6,11,12-tetrahydropyrrolo[1′,2′:1,2]azepino[4,5-b]indole-3-carboxaldehyde (84)HepG2 (Hepatocellular)IC50 = 1.87 µM nih.gov
Table 2: Anticancer Activity of Selected Pyrrole Derivatives.

Pyrrole-containing structures are found in several well-known non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov This has prompted research into new derivatives of this compound for their potential anti-inflammatory effects.

Studies have explored fused pyrrole systems, such as pyrrolopyridines, synthesized from aminocyanopyrroles. Several of these compounds exhibited significant anti-inflammatory activity, with some, like derivatives 3i and 3l, showing promising results comparable to the standard drug diclofenac. nih.gov The anti-inflammatory activity was observed to increase over a 4-hour period. nih.gov Additionally, a pyrrole-2-carbaldehyde derivative known as lobechine demonstrated moderate inhibitory activity on elastase release, an enzyme involved in inflammatory processes, with an IC50 value of 25.01 ± 6.95 μM. nih.gov

The potential for pyrrole derivatives to act as antioxidants has also been a subject of investigation. Antioxidants can neutralize harmful free radicals, and there is interest in how structural modifications to the pyrrole ring influence this capacity. While some pyrazole-4-carboxaldehyde derivatives have been screened for antioxidant activity, specific data for this compound is limited. researchgate.net One study that measured the oxygen radical absorbance capacity (ORAC) of a specific pyrrole-2-carbaldehyde derivative found that it did not exhibit any significant antioxidant activity. nih.gov

NAD(P)H:quinone oxidoreductase 1 (NQO1) is an enzyme that plays a role in protecting cells from oxidative stress and electrophilic toxicants. The induction of NQO1 is considered a potential strategy for cancer chemoprevention. Research has identified pyrrole-2-carbaldehyde derivatives as inducers of this protective enzyme. A derivative isolated from the fungus Mycoleptodonoides aitchisonii demonstrated strong NQO1 inducing activity at a concentration of 100 µg/mL. nih.gov Another pyrrole-2-carbaldehyde derivative, sourced from makomotake (Zizania latifolia), showed moderate NQO1 induction in a Hepa 1c1c7 cell line without evidence of cytotoxicity. nih.gov

Elucidation of Biological Mechanisms of Action

Understanding how these derivatives exert their biological effects is crucial for their development as therapeutic agents. Research has employed various techniques, including molecular docking and cellular assays, to uncover their mechanisms of action.

Antifungal Mechanism: For the antifungal derivatives of this compound, molecular docking studies have provided insight into their mode of action. These compounds are suggested to bind to the active site of sterol 14α-demethylase, an essential enzyme for fungal cell membrane integrity. This binding is predicted to be highly spontaneous and occurs in a way that avoids the catalytic heme iron, potentially reducing side effects associated with other antifungal agents that interact directly with the heme group. nih.gov

Anticancer Mechanism: The anticancer effects of pyrrole derivatives are often multifactorial. For example, pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives have been investigated as dual inhibitors of both tubulin polymerization and the enzyme aromatase. nih.gov One such derivative was shown to disrupt microtubule structure by inhibiting the colchicine (B1669291) binding site and also to arrest the cell cycle in the G2/M phase. nih.gov

Anti-inflammatory Mechanism: The anti-inflammatory actions of many pyrrole-based compounds are linked to the inhibition of cyclo-oxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain. nih.gov Docking studies have shown that active pyrrolopyridine derivatives can bind effectively within the COX-2 active site. nih.gov

Neuroprotective Mechanism: While outside the primary scope of this section, it is noteworthy that some pyrrole-2-carbaldehydes have shown neuroprotective activities by modulating key signaling pathways involved in cellular stress and inflammation, such as NF-κB and Nrf2. nih.gov This highlights the diverse biological pathways that can be influenced by this class of compounds.

Enzyme Inhibition Studies (e.g., Sterol 14α-demethylase)

Derivatives of this compound have been investigated as potential enzyme inhibitors, particularly in the context of antifungal drug development. Research has focused on their ability to inhibit sterol 14α-demethylase, a critical enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes.

In one study, a series of novel substituted 3,4-dimethyl-1H-pyrrole-2-carboxamide and carbohydrazide analogues were synthesized and evaluated for their antifungal activity. nih.gov Several of these compounds demonstrated potent activity against various fungal strains, including Aspergillus fumigatus. nih.gov The most promising antifungal compounds from this research were selected for further investigation to understand their mechanism of action, which was established through molecular docking studies with the active site of sterol 14α-demethylase. nih.govnih.gov

Molecular Docking Studies for Receptor Interaction

Molecular docking is a computational technique used to predict how a molecule binds to a receptor, providing insights into potential biological activity. For the derivatives of this compound, molecular docking studies have been crucial in elucidating their interaction with the sterol 14α-demethylase enzyme. nih.gov

These studies revealed that the most promising antifungal compounds, specifically substituted 3,4-dimethyl-1H-pyrrole-2-carboxamides and carbohydrazides, exhibited a strong, spontaneous binding ability within the enzyme's active site. nih.govnih.gov A key finding was that these compounds likely bind in the access channel, away from the catalytic heme iron center of the enzyme. nih.gov This mode of inhibition is significant because it suggests the potential to avoid the adverse side effects associated with many existing antifungal agents that directly interact with the heme iron. nih.gov

Table 1: Molecular Docking Insights for this compound Derivatives

Feature Finding Significance
Binding Site Binds in the access channel of sterol 14α-demethylase. nih.gov Suggests a non-competitive inhibition mechanism.
Interaction Highly spontaneous binding ability. nih.gov Indicates a strong affinity for the enzyme's active site.

| Heme Interaction | Binds away from the catalytic heme iron. nih.gov | Potentially avoids heme-related deleterious side effects common in other antifungals. nih.gov |

Formation of Schiff Bases in Biochemical Pathways

The aldehyde functional group (-CHO) on the pyrrole ring is highly reactive and can readily undergo condensation reactions with primary amines to form imines, commonly known as Schiff bases. nih.gov This reaction is a fundamental process in many biochemical pathways.

Schiff bases are crucial intermediates in various enzymatic reactions. scirp.org The formation of a Schiff base between a substrate and an enzyme's amino acid residue (like lysine) is a common catalytic strategy. Therefore, the ability of this compound to form these linkages makes it a valuable molecule for studying and potentially modulating such biochemical processes. scirp.org

Role as Ligands in Coordination Chemistry

The pyrrole nitrogen and the aldehyde oxygen of this compound, or more commonly, the nitrogen atoms of its Schiff base derivatives, can act as donor atoms, allowing the molecule to function as a ligand in coordination chemistry. researchgate.net

Formation of Metal Complexes with Catalytic Properties

As a ligand, this compound and its derivatives can coordinate with various metal ions to form stable metal complexes. Schiff bases derived from pyrrole-2-carboxaldehyde are particularly effective ligands, forming complexes with transition metals like ruthenium(II), manganese(III), copper(II), and cobalt(III). researchgate.netresearchgate.net

These metal complexes often exhibit unique and potent catalytic properties. For instance, ruthenium(II) Schiff base complexes derived from pyrrole-2-carboxaldehyde have been shown to be effective catalysts for the oxidation of primary alcohols. researchgate.net The coordination of the metal ion can enhance the chemical reactivity of the ligand or the metal center itself, leading to applications in catalysis for various organic transformations. researchgate.net

Natural Product Isolation and Characterization from Biological Sources

Pyrrole-2-carboxaldehyde and its derivatives are not just synthetic compounds; they are also found in nature. nih.gov They have been isolated and characterized from a wide array of biological sources. nih.gov

Fungal, Plant, and Microorganism Origins

The pyrrole-2-carboxaldehyde skeleton is a recurring motif in various natural products. nih.gov

Fungi: These compounds have been isolated from edible mushrooms and mangrove-associated fungi. For example, a pyrrole-2-carboxaldehyde derivative was isolated from the freeze-dried powder of Mycoleptodonoides aitchisonii. nih.gov Another derivative, (S)-4-benzyl-3-oxo-3,4-dihydro-1H-pyrrolo[2,1-c] nih.govoxazine-6-carbaldehyde, was found in a liquid culture medium of a fungus. mdpi.com

Plants: Pyrrole-2-carboxaldehydes have been identified as contributors to the aromatic flavor of raw cane sugar. nih.gov They have also been isolated from roasted chicory root (Cichorium intybus L.) and the ethanol (B145695) extract of Salvia miltiorrhiza. nih.govmdpi.com

Microorganisms: Marine sponges have proven to be a rich source of these compounds. In 1975, several 3-alkyl-pyrrole-2-carboxaldehyde derivatives were isolated from the marine sponge Oscarella lobularis. nih.gov More recently, related compounds have been isolated from the mangrove-derived actinomycete Jishengella endophytica. nih.gov

Table 2: Examples of Naturally Occurring Pyrrole-2-Carboxaldehyde Derivatives

Compound Name Natural Source Organism Type
(S)-4-benzyl-3-oxo-3,4-dihydro-1H-pyrrolo[2,1-c] nih.govoxazine-6-carbaldehyde Liquid fungal culture mdpi.com Fungus
5-(methoxymethyl)-1H-pyrrole-2-carbaldehyde Salvia miltiorrhiza nih.govmdpi.com Plant
3-alkyl-pyrrole-2-carbaldehyde derivatives Oscarella lobularis nih.gov Marine Sponge (Microorganism)

Applications in Materials Science and Advanced Technologies

Precursor for Conductive Polymers (e.g., Polypyrrole)

Polypyrrole (PPy) is one of the most studied conductive polymers due to its high conductivity, good environmental stability, and biocompatibility. nih.govfrontiersin.org The properties of PPy can be significantly modified by using substituted pyrrole (B145914) monomers during its synthesis. mdpi.com While the polymerization of pyrrole primarily occurs at the α-positions (2 and 5), the presence of the aldehyde group at the 2-position of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde means it cannot directly polymerize in the same manner as unsubstituted pyrrole.

However, it can be utilized in copolymerization with other pyrrole monomers. The methyl groups at the 3 and 4 positions can enhance the solubility and processability of the resulting copolymers. mdpi.com Furthermore, the aldehyde group, while sterically hindering, offers a reactive site for post-polymerization modification, allowing for the grafting of other molecules to tailor the polymer's surface properties or introduce new functionalities. Introducing specific groups at the β-position (3 and 4) of the pyrrole ring is a known strategy to effectively improve properties like solubility, processability, and thermal stability of PPy. mdpi.com

Substituent on PolypyrroleEffect on Polymer PropertyReference
β-position alkyl groups (like methyl)Improves solubility and processability. mdpi.com
N-substitutionCan improve solubility but may decrease conductivity due to twisting of the polymer backbone. mdpi.com
Functional groups (e.g., carboxylic acid)Allows for further reactions and tuning of optical and electrical properties. mdpi.com

Development of Optoelectronic Materials

Pyrrole-based compounds are increasingly investigated for their use in optoelectronic devices due to their excellent stability and tunable electronic properties. mdpi.comacs.org The structure of this compound makes it a candidate for creating novel materials for these applications.

In OLEDs, organic molecules emit light when an electric current is applied. The color and efficiency of the emission are highly dependent on the molecular structure of the materials used. Pyrrole derivatives can be incorporated into larger conjugated systems that act as emitters or charge-transporting layers. The aldehyde group of this compound is a key feature, as it can readily react—for example, through condensation reactions—to build larger, more complex molecules like porphyrins or Schiff bases, which are known to have useful photophysical properties. researchgate.net The combination of electron-donating methyl groups and the electron-withdrawing aldehyde creates an intramolecular "push-pull" system that can be beneficial for designing emissive materials with specific color outputs.

In organic photovoltaic (OPV) cells, which convert sunlight into electricity, pyrrole-containing polymers and small molecules often serve as the electron-donor material. acs.org The electron-rich nature of the pyrrole ring is advantageous for this purpose. acs.org The substituents on this compound can be used to fine-tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for efficient charge separation and transport at the donor-acceptor interface within the solar cell. While this specific molecule is not widely reported in OPV literature, its structural motifs are present in more complex donor molecules, suggesting its potential as a foundational building block.

Design of Functional Materials with Tailored Properties

The creation of "smart" materials with properties that can be precisely controlled at the molecular level is a major goal in materials science. acs.org Pyrrole derivatives are excellent platforms for this type of molecular engineering. rsc.org

The electronic properties of materials derived from this compound are governed by the aromaticity of the pyrrole ring and the electronic nature of its substituents. nih.gov The pyrrole ring is an aromatic, five-membered heterocycle with a lone pair of electrons on the nitrogen atom contributing to the π-system.

Carbaldehyde Group (CHO): This is an electron-withdrawing group. It pulls electron density from the pyrrole ring.

The simultaneous presence of both donating and withdrawing groups can lead to significant intramolecular charge transfer (ICT) characteristics, which are desirable for applications in non-linear optics and as fluorescent probes. Theoretical studies on similar substituted polypyrroles have shown that the electronic and optical properties can be systematically tuned by the choice of substituents. nih.gov

Substituent on Pyrrole RingElectronic EffectImpact on Material PropertyReference
Methyl (-CH₃)Electron-donatingLowers oxidation potential, increases electron density. acs.org
Carbaldehyde (-CHO)Electron-withdrawingIncreases oxidation potential, creates site for charge transfer. nih.gov
Cyano (-CN)Strongly electron-withdrawingLowers LUMO energy level, enhances electron-accepting ability. mdpi.com
Phenyl (-C₆H₅)Can be donating or withdrawing (via resonance/induction)Extends conjugation, affects planarity and packing. rsc.org

Sensor Development

The development of chemical sensors that can detect specific analytes with high sensitivity and selectivity is a critical area of research. researchgate.net Polypyrrole and its derivatives have been widely used as the active material in chemiresistive sensors, particularly for gases like ammonia. nih.govmdpi.com The conductivity of PPy changes upon exposure to certain gases, providing a measurable signal.

The aldehyde functionality of this compound is particularly useful for sensor design. It can act as a reactive site to covalently attach the molecule to a sensor substrate or to create a specific recognition site for a target analyte. For instance, the aldehyde can react with primary amines on a biomolecule to form a Schiff base, enabling the creation of a biosensor. Furthermore, the pyrrole unit itself can act as a signaling component in optical sensors, where binding to an analyte can induce a change in color or fluorescence. researchgate.net Pyrrole-based chemosensors have been developed for a variety of targets, including metal ions and anions. researchgate.net

Anion Binding Properties in Receptor Design

The pyrrole moiety is a fundamental building block in the design of synthetic anion receptors, primarily due to the hydrogen-bonding capability of the pyrrole N-H group. escholarship.orgnih.gov While this compound itself is a simple molecule, its structural features, particularly the combination of the hydrogen-bond-donating N-H group and the reactive aldehyde function, make it a valuable precursor for constructing more complex and preorganized anion receptors. nanobioletters.com The electron-donating methyl groups on the pyrrole ring can also influence the electronic properties and, consequently, the binding affinity of receptors derived from this compound.

The design of effective anion receptors often focuses on creating molecules with a cavity or cleft that is complementary in size and shape to the target anion. rsc.orgnih.gov This preorganization minimizes the entropic penalty of binding and enhances selectivity. The aldehyde group in this compound provides a convenient handle for synthesizing larger, macrocyclic, or acyclic structures with multiple pyrrole units, thereby creating a multi-point binding site for anions. nih.gov

A key strategy involves the synthesis of Schiff bases, where the aldehyde group reacts with an amine to form an imine. nanobioletters.com This reaction allows for the linkage of multiple pyrrole units or the attachment of pyrrole moieties to other structural scaffolds, leading to receptors with tailored anion affinities.

Detailed Research Findings

Research into pyrrole-based anion receptors has demonstrated that assemblies of multiple pyrrole units lead to significantly enhanced anion binding affinities compared to a single pyrrole ring. The cooperative effect of several N-H groups pointing into a central cavity creates a strong electrostatic interaction with the negatively charged anion.

A pertinent example, although not using the dimethylated variant, is the synthesis of tetrakis(1H-pyrrole-2-carbaldehyde) derivatives, which are non-cyclic receptors. nih.govresearchgate.net These molecules are designed to have tunable conformational properties. In their active conformation, they exhibit a high affinity for anions like dihydrogen phosphate (B84403) (H₂PO₄⁻) and pyrophosphate. nih.govresearchgate.net The binding is achieved through multiple hydrogen bonds between the pyrrole N-H protons and the oxygen atoms of the anion.

The general principle of anion recognition by such pyrrole-based systems is illustrated in the table below, showing the types of interactions involved.

Receptor FeatureInteracting Anion GroupType of InteractionSignificance in Recognition
Pyrrole N-HAnion (e.g., O of phosphate, halide)Hydrogen BondPrimary binding force, directional
Preorganized CavityEntire AnionShape/Size ComplementarityEnhances selectivity and affinity
Multiple Pyrrole UnitsEntire AnionCooperative BindingIncreases overall binding strength

Studies on related acyclic pyrrole-based receptors have shown that the presence of electron-withdrawing or electron-donating groups on the pyrrole ring can fine-tune the acidity of the N-H proton and thus modulate the strength of the anion interaction. nih.gov For instance, aryl-bridged bis-pyrroles have been studied for their binding of various anions, with binding constants revealing a strong affinity for species like fluoride (B91410) (F⁻), chloride (Cl⁻), and dihydrogen phosphate (H₂PO₄⁻). nih.gov

In these complex receptor structures, the fundamental role of the pyrrole-2-carbaldehyde unit is to serve as a rigid and functionalized building block that positions the crucial N-H groups in a spatially defined manner to achieve effective anion recognition.

Future Research Directions and Emerging Paradigms

Exploration of Novel Derivatizations for Enhanced Properties

A primary focus of future research lies in the synthesis of new derivatives of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde to enhance its chemical and biological properties. The inherent reactivity of the aldehyde group and the pyrrole (B145914) ring allows for extensive chemical modification. Researchers are exploring one-pot, high-yield reactions to create libraries of novel compounds, such as carboxamides and carbohydrazides, which can be screened for various activities. nih.gov

One study successfully synthesized a series of 3,4-dimethyl-1H-pyrrole-2-carboxamide and carbohydrazide (B1668358) analogues, demonstrating their potential as antimicrobial and antifungal agents. nih.gov The strategic modification of the carbaldehyde group into carboxamide or carbohydrazide moieties led to compounds with significant biological activity. nih.gov For instance, compounds 5h, 5i, and 5j from this research were identified as highly potent against the fungus Aspergillus fumigatus. nih.gov

Future work will likely involve expanding the range of derivatizations to include other functional groups and heterocyclic systems. The goal is to modulate the electronic and steric properties of the molecule to fine-tune its activity for specific applications, such as pharmaceuticals, agrochemicals, or materials science. chemimpex.comgoogle.com

Table 1: Antimicrobial Activity of Novel 3,4-Dimethyl-1H-pyrrole-2-carbohydrazide Derivatives nih.gov

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (mg/mL)
5h Aspergillus fumigatus0.039
5i Aspergillus fumigatus0.039
5j Aspergillus fumigatus0.039

Advanced Mechanistic Investigations of Complex Reactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing synthetic routes and discovering new chemical transformations. While the Vilsmeier-Haack reaction is a common method for its synthesis, researchers are investigating novel, more sustainable methods like iodine/copper-mediated oxidative annulation. organic-chemistry.org

Mechanistic studies of these new reactions have revealed key intermediates and pathways. For example, in the oxidative annulation synthesis of pyrrole-2-carbaldehydes, studies have identified intermediates like phenylglyoxal (B86788) and enaminone and confirmed that the aldehyde oxygen originates from molecular oxygen. organic-chemistry.org This process involves a sequence of iodination, Kornblum oxidation, condensation, cyclization, and oxidative aromatization steps. organic-chemistry.org

Furthermore, the reactions of N-propargylated pyrrole-carbaldehydes with various amines have been studied to understand the factors influencing product formation, such as the formation of pyrrolo[1,2-a]pyrazines or pyrazinone derivatives. researchgate.net Computational studies have complemented experimental work, showing that the steric bulk of the amine reactant can dictate the reaction pathway. researchgate.net Future investigations will likely employ advanced spectroscopic and computational techniques to elucidate the transition states and kinetics of these complex reactions, enabling more precise control over product selectivity.

Computational Design and Predictive Modeling of New Compounds

Computational chemistry is becoming an indispensable tool for accelerating the discovery and design of new compounds based on the this compound scaffold. Density Functional Theory (DFT) calculations are being used to predict reaction pathways, especially for sterically hindered derivatives, and to investigate the thermodynamic and kinetic stability of novel molecules. researchgate.net

For example, computational studies have been used to design and screen nitro-derivatives of pyrrole as potential high-energy-density materials, calculating properties such as enthalpy of formation and bond dissociation energy to assess their stability and performance. researchgate.net In the context of drug discovery, computational ADME (Absorption, Distribution, Metabolism, and Excretion) studies are employed to predict the pharmacokinetic and drug-likeness properties of new derivatives. nih.gov A study on 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing a benzimidazole (B57391) moiety used computational ADME analysis to qualify their potential as orally bioavailable drug candidates. nih.gov

Predictive modeling allows for the virtual screening of large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing. This approach significantly reduces the time and resources required for research and development. nih.gov

Table 2: Application of Computational Modeling in Pyrrole Derivative Research

Modeling TechniqueApplicationResearch FocusReference
DFT Calculations Predict reaction pathwaysOptimizing synthesis of sterically hindered derivatives
DFT Calculations Determine thermodynamic and kinetic stabilityDesign of high-energy-density materials researchgate.net
ADME Modeling Predict pharmacokinetic propertiesDrug-likeness and oral bioavailability assessment nih.gov
Molecular Docking Investigate binding modesAntimicrobial and antifungal drug design nih.gov

Integration with Nanotechnology and Advanced Materials Systems

The unique chemical structure of this compound and its derivatives makes them attractive candidates for integration into nanotechnology and advanced materials. While direct applications are still emerging, related pyrrole compounds have shown significant promise in this field. Phenylpyrrole derivatives, for instance, are used as precursors for conducting polymers, which are essential components in electrochemical capacitors, sensors, and energy storage devices. researchgate.net

The aldehyde functional group on the this compound core provides a reactive site for grafting the molecule onto surfaces or incorporating it into polymer chains. This could lead to the development of functionalized nanoparticles, specialized coatings, or smart materials with tailored electronic or sensory properties. For instance, related compounds like 4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde are already utilized in formulating specialty polymers and resins to enhance durability. chemimpex.com Future research will likely focus on polymerizing derivatives of this compound or using it as a building block for creating metal-organic frameworks (MOFs) and other advanced, functional materials.

Targeted Biological Activity Profiling and Drug Discovery Lead Optimization

The diverse pharmacological properties of pyrrole compounds, including antimicrobial, anticancer, and anti-inflammatory effects, position this compound as a valuable starting point for drug discovery. Future research will focus on systematically screening its derivatives against a wide range of biological targets to identify new therapeutic leads.

The process of lead optimization is a critical, iterative cycle in drug discovery where an initial "hit" or "lead" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. youtube.comyoutube.com This involves multiple rounds of designing, synthesizing, and testing new analogues. youtube.com For example, a new series of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing a benzimidazole moiety was synthesized and evaluated for anticancer activity, with one compound showing significant antiproliferative effects against specific melanoma and breast cancer cell lines. nih.gov

This iterative process, guided by structure-activity relationship (SAR) studies and computational modeling, aims to develop a preclinical candidate with an optimal balance of efficacy and safety. youtube.comyoutube.com The existing research on the antimicrobial and anticancer activities of derivatives provides a strong foundation for future lead optimization campaigns targeting infectious diseases and oncology. nih.govnih.gov

Q & A

Q. Key factors affecting yield :

  • Temperature control during formylation (optimal range: 0–5°C to avoid over-oxidation).
  • Steric hindrance from 3,4-dimethyl groups, which may necessitate extended reaction times or higher catalyst loading .

Advanced Question : How can computational modeling optimize reaction pathways for sterically hindered derivatives? Answer : DFT calculations (e.g., using Gaussian or ORCA) predict transition-state geometries, identifying bottlenecks in dimethylation or formylation steps. For example, methyl group placement alters electron density on the pyrrole ring, impacting aldehyde group reactivity .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Q. Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for methyl groups (δ ~2.1–2.5 ppm) and aldehyde proton (δ ~9.8–10.2 ppm).
  • IR spectroscopy : Confirm aldehyde C=O stretch (~1680–1720 cm⁻¹) and N-H pyrrolic stretch (~3400 cm⁻¹).
  • X-ray crystallography : Resolves tautomeric forms (1H-pyrrole vs. 2H-pyrrole) and steric effects of methyl groups .

Advanced Question : How do tautomeric equilibria impact spectroscopic data interpretation? Answer : Tautomerism between 1H- and 2H-pyrrole forms creates dynamic NMR splitting. Variable-temperature NMR (e.g., 298–343 K) quantifies equilibrium constants. Computational models (e.g., Boltzmann distributions) correlate with experimental data .

Basic Question: What is the reactivity profile of the aldehyde group in this compound?

Methodological Answer :
The aldehyde undergoes:

  • Nucleophilic additions : e.g., hydrazine to form hydrazones for crystallography.
  • Knoevenagel condensations : With active methylene compounds (e.g., malononitrile) to generate conjugated systems for optoelectronic studies .

Advanced Question : How does steric hindrance from 3,4-dimethyl groups influence cross-coupling reactions? Answer : Suzuki-Miyaura couplings with aryl boronic acids require bulky ligands (e.g., SPhos) to mitigate steric clashes. Yields drop by ~20% compared to non-methylated analogs due to restricted transmetalation .

Basic Question: How is this compound used in heterocyclic chemistry?

Methodological Answer :
It serves as a precursor for:

  • Pyrrolo-pyridazines : Via cyclocondensation with hydrazines, as seen in EP 4,374,877 A2 for pharmaceutical intermediates .
  • Metal complexes : The aldehyde and pyrrolic N coordinate to transition metals (e.g., Cu²⁺) for catalytic applications .

Advanced Question : What strategies resolve contradictory data in heterocyclic product characterization? Answer :

  • LC-MS/MS fragmentation : Differentiates regioisomers (e.g., 3,4-dimethyl vs. 2,5-dimethyl derivatives).
  • Crystallographic vs. computational data : Discrepancies in bond angles >5° suggest lattice packing effects .

Basic Question: What biological screening methods are applicable to derivatives of this compound?

Q. Methodological Answer :

  • Antioxidant assays : DPPH radical scavenging (IC₅₀ calculations via linear regression) .
  • Antimicrobial testing : CLSI-guided MIC/MBC determinations against ATCC strains (e.g., S. aureus ATCC 29213) .

Advanced Question : How do 3,4-dimethyl groups modulate bioactivity in structure-activity relationship (SAR) studies? Answer :

  • Methyl groups enhance lipophilicity (logP increases by ~0.8), improving membrane permeability but reducing solubility.
  • In enzymatic assays (e.g., CYP450 inhibition), steric effects lower IC₅₀ by 30–50% compared to unmethylated analogs .

Basic Question: How are analytical contradictions (e.g., spectral vs. computational data) resolved?

Q. Methodological Answer :

  • Multi-technique validation : Combine NMR, IR, and HRMS to cross-verify functional groups.
  • DFT-optimized geometries : Compare computed vs. experimental ¹³C NMR shifts (MAE < 2 ppm acceptable) .

Advanced Question : What statistical models address reproducibility issues in synthetic yields? Answer :

  • Design of Experiments (DoE) : Response surface methodology (RSM) identifies critical factors (e.g., temperature, catalyst loading).
  • Principal Component Analysis (PCA) : Correlates reaction parameters with yield variations across batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.